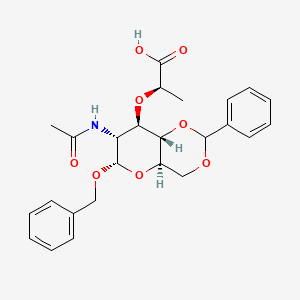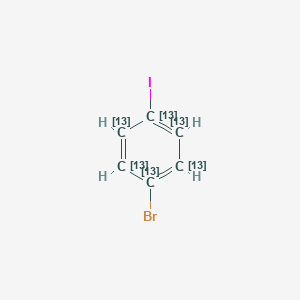
2-Oxobornane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxobornane-3-carboxylic acid is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 . It is also known by its CAS number 18530-29-5 or 474-98-6 . This compound is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 2-Oxobornane-3-carboxylic acid consists of a carboxylic acid group attached to a bicyclic structure . The carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (OH) group. The bicyclic structure, known as a bornane or norbornane structure, consists of two fused cyclohexane rings .Applications De Recherche Scientifique
Hydrogen Bonds in Carboxyoximes : Bornane derivatives, including those with carboxylic functions like bornane-2-oxime-3-endo-carboxylic acid, demonstrate 'heterogenic' hydrogen bonds between carboxylic and oxime groups. These 'carboxyoxime' systems are considered elements of supramolecular structures, influencing their potential in crystallization and structural chemistry (Kubicki, Borowiak, & Antkowiak, 2000).
Synthesis of Norbornanes with Functionalized Carbon Substituents : Research on norbornane derivatives, such as 1-(3-Oxonorborn-1-yl)ethanone and 1-(3-oxonorborn-1-yl)-2-propanone, explores the chemical reactions and synthesis processes involving carboxylic acid derivatives of norbornane. This work contributes to the understanding of organic synthesis and functionalization of these compounds (Yates & Kaldas, 1992).
Microbiologically Produced Carboxylic Acids : Biotechnological preparation of oxo- and hydroxycarboxylic acids, including those related to 2-Oxobornane-3-carboxylic acid, are highlighted for their role as building blocks in organic synthesis. The study emphasizes the importance of these acids in producing compounds for pharmaceutical research and total synthesis (Aurich et al., 2012).
Catalytic Wet Air Oxidation of Carboxylic Acids : This research investigates the oxidation of carboxylic acids, including oxalic acid, a related compound to 2-Oxobornane-3-carboxylic acid. The study explores catalytic processes for converting these acids into carbon dioxide and water, contributing to our understanding of environmental and industrial applications of carboxylic acid oxidation (Lee & Kim, 2000).
Orientations Futures
While specific future directions for 2-Oxobornane-3-carboxylic acid are not available, there is ongoing research into the potential applications of carboxylic acids. For example, there is interest in the deoxygenative borylation of carboxylic acids, which could enable a direct transformation of aromatic carboxylic acids . This could open up new possibilities for the use of carboxylic acids in various settings.
Propriétés
IUPAC Name |
(1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMVAVGXJZFTEH-NSMOOJLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxobornane-3-carboxylic acid | |
CAS RN |
474-98-6 |
Source


|
| Record name | 2-oxobornane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






